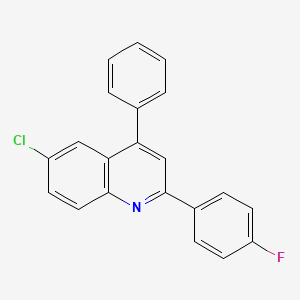
6-Chloro-2-(4-fluorophenyl)-4-phenylquinoline
货号 B8766751
分子量: 333.8 g/mol
InChI 键: NZEMTDURMYJHFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05648448
Procedure details


A three-necked, 2 L round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a distillation unit fitted with a nitrogen inlet valve was charged with 2-amino-5-chlorobenzophenone (695.0 g, 3.00 mol), 4'-fluoroacetophenone (456.0 g, 3.30 mol), and p-tosic acid (47.62 g, 0.25 mol). The reaction mixture was heated under nitrogen at 165° C. (44 h). The yellow 4'-acetophenone that co-distilled with the water was separated and reintroduced to the reaction mixture through the heating period. The mixture was further heated to 190° C. (2 h). The mixture was cooled to 120° C. and poured into 95% ethanol (10 L) while vigorously stirring with a mechanical stirring rod setup. The mixture was filtered and the precipitate washed with ethanol (1 L). The solid was dried in a vacuum oven at 80° C. (16 h). Yield 969 g., 97%; mp 141.0°-142.1° C.


[Compound]
Name
p-tosic acid
Quantity
47.62 g
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.[F:17][C:18]1[CH:23]=[CH:22][C:21]([C:24](=O)[CH3:25])=[CH:20][CH:19]=1>>[Cl:16][C:13]1[CH:12]=[C:3]2[C:2](=[CH:15][CH:14]=1)[N:1]=[C:24]([C:21]1[CH:22]=[CH:23][C:18]([F:17])=[CH:19][CH:20]=1)[CH:25]=[C:4]2[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
695 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
456 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C(C)=O
|
[Compound]
|
Name
|
p-tosic acid
|
|
Quantity
|
47.62 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
165 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while vigorously stirring with a mechanical stirring rod setup
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A three-necked, 2 L round-bottomed flask equipped with a thermometer, a mechanical stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a distillation unit fitted with a nitrogen inlet valve
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The yellow 4'-acetophenone that co-distilled with the water was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
reintroduced to the reaction mixture through the heating period
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was further heated to 190° C. (2 h)
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 120° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into 95% ethanol (10 L)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the precipitate washed with ethanol (1 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried in a vacuum oven at 80° C. (16 h)
|
|
Duration
|
16 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C2C(=CC(=NC2=CC1)C1=CC=C(C=C1)F)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
